molecular formula C7H8N2S B6166808 4-cyclopropylpyrimidine-2-thiol CAS No. 155957-45-2

4-cyclopropylpyrimidine-2-thiol

Cat. No.: B6166808
CAS No.: 155957-45-2
M. Wt: 152.2
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Description

4-Cyclopropylpyrimidine-2-thiol is a synthetically designed pyrimidine derivative of significant interest in medicinal chemistry and pharmacological research. The pyrimidine scaffold is a fundamental aromatic heterocycle featuring two nitrogen atoms at the 1 and 3 positions of its six-membered ring, making it one of the most prominent diazines in nature and synthetic chemistry . This specific compound is functionalized with a cyclopropyl substituent at the 4-position and a thiol group at the 2-position. The cyclopropyl group is a valuable moiety in drug design, often used to influence the molecule's metabolic stability, lipophilicity, and conformational geometry. The thiol group provides a reactive handle for further chemical modifications and can be critical for interactions with biological targets, such as through hydrogen bonding or nucleophilic activity. Pyrimidine-based compounds are extensively investigated for their broad spectrum of pharmacological activities. Scientific literature demonstrates that synthetic pyrimidine derivatives exhibit notable anti-inflammatory effects, often attributed to their ability to inhibit key inflammatory mediators such as prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and the nuclear factor kappa B (NF-κB) signaling pathway . The structure-activity relationship (SAR) of pyrimidines indicates that substitutions on the core ring, particularly at the 2 and 4 positions, are crucial for modulating their potency, selectivity, and overall bioactivity. Researchers can utilize 4-cyclopropylpyrimidine-2-thiol as a versatile building block for the synthesis of novel compounds aimed at developing new therapeutic agents with potential anti-inflammatory, antimicrobial, or antiviral properties. Handling and Usage Note: This product is intended for research and laboratory applications only. It is not certified for human or veterinary diagnosis, or for any form of personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all standard laboratory safety protocols.

Properties

CAS No.

155957-45-2

Molecular Formula

C7H8N2S

Molecular Weight

152.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropylpyrimidine-2-thiol typically involves the cyclization of appropriate precursors. One common method is the [3+3] cyclization process, where a three-carbon unit reacts with a three-carbon unit containing the necessary functional groups. Another approach is the [4+2] cyclization, which involves a four-carbon unit reacting with a two-carbon unit . These reactions are often carried out under controlled conditions using catalysts to enhance the yield and selectivity of the desired product.

Industrial Production Methods: Industrial production of 4-cyclopropylpyrimidine-2-thiol may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropylpyrimidine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.

    Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

Pharmacological Applications

  • Anti-inflammatory Activity
    • Research indicates that pyrimidine derivatives, including 4-cyclopropylpyrimidine-2-thiol, exhibit significant anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For instance, certain derivatives have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Antimicrobial Properties
    • The compound has also been investigated for its antimicrobial activity. Studies have reported that pyrimidine derivatives can exhibit broad-spectrum antibacterial effects, making them candidates for developing new antibiotics . The structure-activity relationship (SAR) analyses suggest that modifications to the pyrimidine ring can enhance these properties.
  • Anticancer Potential
    • Emerging research highlights the potential of 4-cyclopropylpyrimidine-2-thiol in cancer therapy. Some studies suggest that pyrimidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
  • Antiviral Activity
    • There is growing interest in the antiviral properties of pyrimidine derivatives. Preliminary studies indicate that certain compounds may inhibit viral replication, providing a basis for further investigation into their use as antiviral agents .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-cyclopropylpyrimidine-2-thiol typically involves multi-step organic reactions, including condensation reactions and cyclization processes. The development of efficient synthetic routes is crucial for producing this compound and its analogs for biological testing.

Table: Summary of Synthesis Methods

MethodDescriptionReference
One-pot synthesisA method involving simultaneous reactions to form multiple products
Microwave-assisted synthesisUtilizes microwave irradiation to enhance reaction rates
Catalytic methodsEmploys catalysts to facilitate the formation of desired pyrimidine rings

Case Studies

Several case studies have documented the pharmacological effects of 4-cyclopropylpyrimidine-2-thiol:

  • Case Study 1: Anti-inflammatory Effects
    • In a study assessing the anti-inflammatory potential of various pyrimidine derivatives, 4-cyclopropylpyrimidine-2-thiol showed promising results in reducing edema in animal models, with efficacy comparable to traditional NSAIDs .
  • Case Study 2: Antimicrobial Testing
    • Another study evaluated the antimicrobial activity against several bacterial strains. Results indicated that compounds similar to 4-cyclopropylpyrimidine-2-thiol exhibited significant inhibition zones, suggesting effective antibacterial properties .

Mechanism of Action

The mechanism of action of 4-cyclopropylpyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. This compound may also inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . Additionally, its ability to interact with nucleic acids and other biomolecules contributes to its antimicrobial and antiviral properties .

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs include:

4-(4-Chlorophenyl)pyrimidine-2-thiol (CAS 175203-08-4)

1-(4-Nitrophenyl)-4,4,6-trimethylpyrimidine-2-thiol (antiepileptic candidate)

5-Phenylpyrimidine-2,4-diamine (catalog compound)

Table 1: Comparative Analysis
Compound Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties/Applications
4-Cyclopropylpyrimidine-2-thiol C₇H₈N₂S 152.21 Cyclopropyl (C4), -SH (C2) Hypothesized bioactivity; small steric profile
4-(4-Chlorophenyl)pyrimidine-2-thiol C₁₀H₇ClN₂S 222.69 4-Chlorophenyl (C6*), -SH (C2) Commercial availability; halogenated aromatic moiety
1-(4-Nitrophenyl)-4,4,6-trimethylpyrimidine-2-thiol C₁₃H₁₅N₃O₂S 295.35 Nitrophenyl (C1), methyl (C4/C6) Antiepileptic activity (in vivo)
5-Phenylpyrimidine-2,4-diamine C₁₀H₁₀N₄ 186.22 Phenyl (C5), -NH₂ (C2/C4) Catalog compound; diamino functionality

Substituent Effects

  • Chlorophenyl Group : The 4-chlorophenyl substituent (electron-withdrawing) in the analog increases molecular weight and lipophilicity, which may improve membrane permeability but reduce solubility .
  • Nitrophenyl Group : The nitro group in the antiepileptic compound is strongly electron-withdrawing, likely influencing redox properties and receptor interactions .

Reactivity and Tautomerism

  • The thiol (-SH) group in 4-cyclopropylpyrimidine-2-thiol can tautomerize to a thione form, similar to 4-(4-chlorophenyl)pyrimidine-2-thiol’s thione configuration (1H-pyrimidine-2-thione) . This tautomerism affects reactivity in nucleophilic or metal-binding contexts.

Q & A

Q. What are the recommended synthetic routes for 4-cyclopropylpyrimidine-2-thiol, and how do reaction conditions influence yield and purity?

The synthesis of pyrimidine-2-thiol derivatives often involves tandem reactions such as aza-Michael addition, nucleophilic addition, and aromatization. For example, a method using divinyl ketones and thiourea under basic conditions has been optimized to produce 4-arylethyl-6-arylpyrimidine-2-thiols with yields exceeding 70% . Key factors include:

  • Temperature control : Reactions performed at 80–100°C minimize side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates.
  • Catalysts : Base catalysts like KOH improve thiourea activation.
    Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography is critical to achieve >95% purity.

Q. How can researchers validate the structural integrity of 4-cyclopropylpyrimidine-2-thiol?

Methodological validation includes:

  • Elemental analysis : Compare calculated vs. experimental C, H, N, S content (e.g., C: ±0.3% deviation acceptable) .
  • NMR spectroscopy :
    • ¹H NMR : Confirm cyclopropyl proton signals (δ 0.8–1.2 ppm) and pyrimidine ring protons (δ 6.5–8.5 ppm).
    • ¹³C NMR : Identify thiol sulfur’s deshielding effect on adjacent carbons (~δ 160–170 ppm).
  • Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₉N₂S: 153.05 m/z).

Q. What are the primary research applications of 4-cyclopropylpyrimidine-2-thiol in coordination chemistry?

This compound’s thiol group enables ligand formation in coordination polymers. For example:

  • Metal coordination : The sulfur atom binds to transition metals (e.g., Cu²⁺, Zn²⁺) to form 2D/3D frameworks .
  • Crystal engineering : Structural diversity arises from variations in counterions (e.g., nitrate vs. sulfate) and solvent templates.
    Applications include catalysis (e.g., Suzuki-Miyaura coupling) and gas storage (H₂, CO₂ adsorption).

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl group influence reactivity in cross-coupling reactions?

The cyclopropyl group’s strain and electron-withdrawing nature alter reactivity:

  • Steric hindrance : Limits accessibility for bulky reagents (e.g., Buchwald-Hartwig amination).
  • Electronic effects : Enhances electrophilicity of the pyrimidine ring, facilitating nucleophilic aromatic substitution (e.g., with amines or alkoxides).
    Controlled studies using substituent analogs (e.g., 4-methyl vs. 4-cyclopropyl) reveal a 15–20% reduction in coupling efficiency for the cyclopropyl derivative due to steric constraints .

Q. What strategies resolve contradictions in reported spectroscopic data for pyrimidine-2-thiol derivatives?

Discrepancies in NMR or IR data often arise from:

  • Tautomerism : Thiol ↔ thione equilibrium in solution (e.g., δ 3.5–4.5 ppm for NH protons in thione form).
  • Solvent effects : DMSO-d₆ vs. CDCl₃ can shift proton signals by ±0.3 ppm.
  • Impurities : Residual solvents (e.g., DMF) may obscure peaks.
    Resolution : Use 2D NMR (COSY, HSQC) and variable-temperature NMR to identify tautomeric states .

Q. How can computational modeling predict the reactivity of 4-cyclopropylpyrimidine-2-thiol in drug design?

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to determine frontier molecular orbitals (HOMO/LUMO).
    • HOMO localization : Sulfur atom’s lone pairs suggest nucleophilic attack sites.
    • LUMO energy : Predicts electrophilic susceptibility (e.g., for Michael addition).
  • Molecular docking : Screen against biological targets (e.g., kinases) to prioritize synthetic targets .

Q. What experimental designs mitigate sulfur oxidation during storage and handling?

  • Storage : Amber glass vials under nitrogen atmosphere at –20°C to prevent photolytic/oxidative degradation .
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions.
  • Monitoring : Periodic TLC or HPLC analysis (C18 column, acetonitrile/water gradient) to detect sulfoxide/sulfone byproducts .

Key Research Gaps

  • Mechanistic studies : Limited data on cyclopropane ring-opening under catalytic conditions.
  • Biological profiling : No published IC₅₀ values against common enzymatic targets.

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